molecular formula C16H19N3O2 B2772999 N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide CAS No. 1226457-72-2

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide

Cat. No.: B2772999
CAS No.: 1226457-72-2
M. Wt: 285.347
InChI Key: QVWYAZZIGZPDDP-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a benzamide structure with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Propyl Chain: The pyrrole ring is then alkylated using a propyl halide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Structure: The benzamide structure is synthesized by reacting 4-aminobenzamide with acetic anhydride to introduce the acetamido group.

    Coupling Reaction: Finally, the pyrrole-propyl intermediate is coupled with the benzamide structure using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the acetamido group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the ortho or para positions relative to the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N-(3-(1H-pyrrol-1-yl)propyl)-4-aminobenzamide.

    Substitution: Introduction of various substituents on the benzamide ring.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and benzamide structure allow for hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrol-1-yl)propyl)-4-aminobenzamide: Similar structure but lacks the acetamido group.

    N-(3-(1H-pyrrol-1-yl)propyl)-4-methylbenzamide: Similar structure but has a methyl group instead of the acetamido group.

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide is unique due to the presence of both the pyrrole ring and the acetamido group, which confer distinct chemical and biological properties. The acetamido group enhances its solubility and ability to form hydrogen bonds, while the pyrrole ring provides a site for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-acetamido-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13(20)18-15-7-5-14(6-8-15)16(21)17-9-4-12-19-10-2-3-11-19/h2-3,5-8,10-11H,4,9,12H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWYAZZIGZPDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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